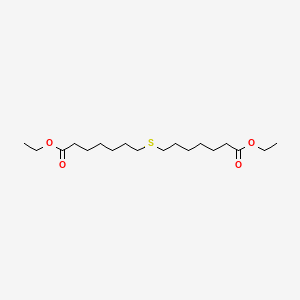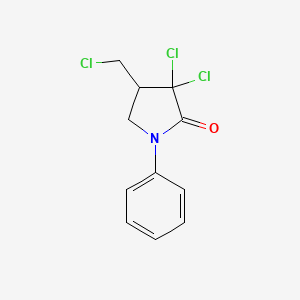![molecular formula C19H32Se B14585021 [(Tridecan-2-yl)selanyl]benzene CAS No. 61539-73-9](/img/structure/B14585021.png)
[(Tridecan-2-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Tridecan-2-yl)selanyl]benzene is an organic compound that features a benzene ring substituted with a tridecan-2-ylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Tridecan-2-yl)selanyl]benzene typically involves the reaction of tridecan-2-ylselenol with a benzene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where the tridecan-2-ylselenol acts as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Tridecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Selenoxide derivatives
Reduction: Selenide derivatives
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
[(Tridecan-2-yl)selanyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(Tridecan-2-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, allowing it to act as a redox catalyst. This property is crucial in biological systems where redox balance is essential for cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Tridecan-2-yl)thio]benzene: Similar structure but contains sulfur instead of selenium.
[(Tridecan-2-yl)oxy]benzene: Contains oxygen instead of selenium.
[(Tridecan-2-yl)amino]benzene: Contains nitrogen instead of selenium.
Uniqueness
[(Tridecan-2-yl)selanyl]benzene is unique due to the presence of selenium, which imparts distinct redox properties compared to sulfur, oxygen, or nitrogen analogs. Selenium’s ability to form stable selenides and selenoxides makes it valuable in redox chemistry and biological applications .
Eigenschaften
CAS-Nummer |
61539-73-9 |
|---|---|
Molekularformel |
C19H32Se |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tridecan-2-ylselanylbenzene |
InChI |
InChI=1S/C19H32Se/c1-3-4-5-6-7-8-9-10-12-15-18(2)20-19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 |
InChI-Schlüssel |
DAFMDBAXAJUTDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

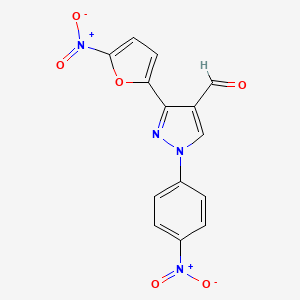
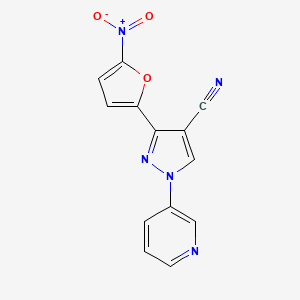
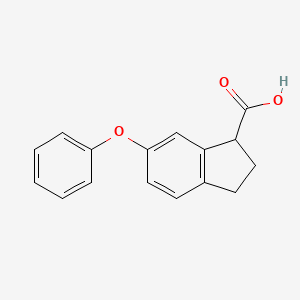

![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)
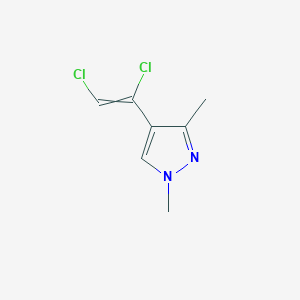


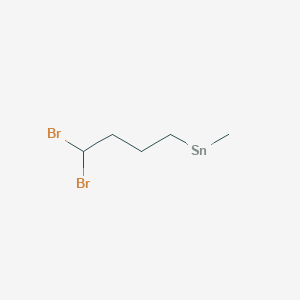
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
